3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid 3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 943736-68-3
VCID: VC11632410
InChI:
SMILES:
Molecular Formula: C14H20N2O5
Molecular Weight: 296.3

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid

CAS No.: 943736-68-3

Cat. No.: VC11632410

Molecular Formula: C14H20N2O5

Molecular Weight: 296.3

Purity: 95

* For research use only. Not for human or veterinary use.

3-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid - 943736-68-3

Specification

CAS No. 943736-68-3
Molecular Formula C14H20N2O5
Molecular Weight 296.3

Introduction

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Chemical Identity and Nomenclature

IUPAC Name and Structural Descriptors

The systematic IUPAC name for this compound is (3R)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . This name reflects its three primary structural components:

  • A tert-butoxycarbonyl (Boc) group attached to the amino functionality, providing steric protection during synthetic reactions.

  • A 6-methoxypyridin-3-yl aromatic ring, which contributes to electronic and solubility properties.

  • A propanoic acid moiety, enabling further functionalization via carboxylate chemistry.

The stereocenter at the third carbon atom (C3) is designated as R-configuration, a critical detail for enantioselective applications .

Molecular Formula and Weight

The molecular formula C₁₄H₂₀N₂O₅ corresponds to a monoisotopic mass of 296.1372 Da and a molecular weight of 296.32 g/mol . The high oxygen content (27.0% by mass) arises from the Boc group, methoxy substituent, and carboxylic acid.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₅
Molecular Weight (g/mol)296.32
XLogP3-AA1.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds7

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry numbers, including:

  • CAS Registry: 1212298-83-3

  • PubChem CID: 2761819

  • Wikidata ID: Q82164621
    Common synonyms include Boc-(R)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid and (R)-3-tert-Butoxycarbonylamino-3-(6-methoxy-pyridin-3-yl)-propionic acid .

Structural Characteristics

Stereochemistry and Conformational Analysis

The (R)-configuration at the chiral center ensures distinct interactions in biological systems and synthetic pathways. The Boc group adopts a trans-conformation relative to the pyridine ring, minimizing steric clash with the methoxy substituent . Computational models indicate that the pyridine ring’s methoxy group at the 6-position directs electron density toward the nitrogen atom, enhancing hydrogen-bonding potential .

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3-AA value of 1.2, the compound exhibits moderate lipophilicity, balancing solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility . The carboxylic acid group enhances water solubility at physiological pH, while the Boc and methoxypyridine groups contribute to membrane permeability.

Stability and Degradation Pathways

The Boc group is stable under basic conditions but cleaves under acidic media (e.g., trifluoroacetic acid). The methoxy substituent on the pyridine ring resists hydrolysis under neutral conditions but may demethylate under strong acids or bases .

Table 2: Key Physicochemical Properties

PropertyValue
XLogP3-AA1.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds7
Topological Polar Surface Area103 Ų

Synthetic Applications

Role in Peptide Synthesis

As a Boc-protected β-amino acid derivative, this compound is employed in solid-phase peptide synthesis (SPPS) to introduce chiral centers or pyridine motifs into peptide backbones . The Boc group is selectively removed under mild acidic conditions, preserving the integrity of the methoxypyridine ring.

Intermediate in Medicinal Chemistry

The 6-methoxypyridine moiety is prevalent in kinase inhibitors and GPCR modulators. For example, derivatives of this compound have been explored as intermediates for:

  • JAK2 Inhibitors: Pyridine-based scaffolds target adenosine triphosphate (ATP) binding pockets .

  • mGluR5 Antagonists: Methoxy groups enhance blood-brain barrier penetration .

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